1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol
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Overview
Description
1-[2-(Trimethoxysilyl)ethyl]bicyclo[221]heptane-2-thiol is a unique organosilicon compound that combines the structural features of a bicyclic heptane and a thiol group with a trimethoxysilyl functional group
Preparation Methods
The synthesis of 1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trimethoxysilane in the presence of a catalyst. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like platinum or palladium.
Scientific Research Applications
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form strong siloxane bonds.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is explored for its potential use in drug delivery systems and as a functional group in biomolecule conjugation.
Industry: The compound is used in the production of adhesives, sealants, and surface treatments.
Mechanism of Action
The mechanism by which 1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. The thiol group can form disulfide bonds with other thiol-containing molecules, contributing to its reactivity and functionality in different applications .
Comparison with Similar Compounds
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane, 2-ethyl-: This compound lacks the thiol and trimethoxysilyl groups, making it less reactive in certain applications.
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: This compound has different substituents, affecting its chemical properties and reactivity.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: Similar in structure but with different functional groups, leading to variations in its applications and reactivity.
Properties
CAS No. |
63161-39-7 |
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Molecular Formula |
C12H24O3SSi |
Molecular Weight |
276.47 g/mol |
IUPAC Name |
1-(2-trimethoxysilylethyl)bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C12H24O3SSi/c1-13-17(14-2,15-3)7-6-12-5-4-10(9-12)8-11(12)16/h10-11,16H,4-9H2,1-3H3 |
InChI Key |
UPMWHZMJDNLLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC12CCC(C1)CC2S)(OC)OC |
Origin of Product |
United States |
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